Palladium oxalate

Description

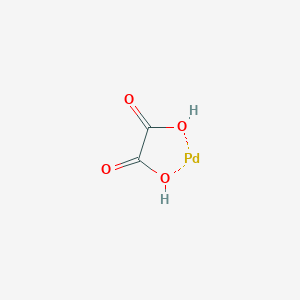

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H2O4Pd |

|---|---|

Molecular Weight |

196.45 g/mol |

IUPAC Name |

oxalic acid;palladium |

InChI |

InChI=1S/C2H2O4.Pd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI Key |

PZKNFJIOIKQCPA-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.[Pd] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Palladium Oxalate and Its Ammine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of palladium oxalate (B1200264), with a particular focus on its role as a precursor and the detailed examination of its ammine complexes, which are pivotal in the development of supported palladium catalysts. While pure palladium(II) oxalate is a fundamental starting point, its ammine complexes, such as cis-diammineoxalatopalladium(II) and tetraammine palladium(II) oxalate, are often the more stable and well-characterized intermediates in industrial applications. This guide offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in the preparation and analysis of these important palladium compounds.

Synthesis of Palladium Oxalate and its Ammine Complexes

The synthesis of this compound compounds can be approached through direct precipitation or via the formation of more complex but highly pure ammine derivatives. The latter is often preferred for producing catalyst precursors due to the high purity and yield of the final product.

General Synthesis of Palladium(II) Oxalate

The most direct method for synthesizing palladium(II) oxalate involves the reaction of a soluble palladium(II) salt with oxalic acid or a soluble oxalate salt. The oxalate anion (C₂O₄²⁻) functions as a bidentate ligand, chelating the palladium(II) ion through two oxygen atoms to form a stable five-membered ring. While this method is straightforward, detailed characterization data for the isolated, pure palladium(II) oxalate solid is not extensively available in the reviewed literature, suggesting it is often generated in situ or as an intermediate.

Two-Step Synthesis of Tetraammine Palladium(II) Oxalate

A widely documented and industrially relevant method involves a two-step process to produce high-purity tetraammine palladium(II) oxalate ([Pd(NH₃)₄]C₂O₄). This method proceeds through a stable intermediate, cis-diammineoxalatopalladium(II) (cis-[Pd(NH₃)₂(C₂O₄)]).[1][2] This process is advantageous due to its high yield (>95%) and the high purity (>99.0%) of the final product.[2]

-

Dissolution of Ammonium (B1175870) Oxalate: Weigh 16.0 g (112.7 mmol) of ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O) and dissolve it in 300 mL of deionized water in a suitable reaction vessel.

-

Heating: Heat the solution to 50-60 °C with stirring until the ammonium oxalate is completely dissolved.

-

Addition of Palladium Chloride: Slowly add 5.0 g (28.2 mmol) of solid palladium chloride (PdCl₂) to the heated solution in batches. The PdCl₂ will dissolve rapidly, and a pale yellow precipitate of cis-[Pd(NH₃)₂(C₂O₄)] will form.

-

Reaction: Continue stirring the mixture at 50-60 °C for 1 hour.

-

Isolation and Purification: Cool the mixture to room temperature. Collect the pale yellow precipitate by filtration. Wash the product with a small amount of cold deionized water.

-

Drying: Dry the product in a vacuum oven at 65 °C for 4 hours. The typical yield is approximately 96.6%.

-

Dissolution of the Intermediate: Weigh 2.0 g of the synthesized cis-[Pd(NH₃)₂(C₂O₄)] and place it in a beaker.

-

Reaction with Ammonia (B1221849): Add 50 mL of concentrated ammonia water to the beaker.

-

Heating and Stirring: Heat the mixture to 50-60 °C and stir until the cis-[Pd(NH₃)₂(C₂O₄)] is completely dissolved, forming a clear, pale yellow solution.

-

Crystallization: Cool the solution to room temperature and then place it in an ice bath to induce crystallization of the white tetraammine palladium(II) oxalate product.

-

Isolation and Purification: Collect the white crystals by filtration. Wash the product first with a small amount of ice-cold deionized water, followed by a wash with ethanol.

-

Drying: Dry the final product in a vacuum oven at 60 °C. The yield for this step is typically between 99% and 99.5%.

Characterization of this compound Complexes

A suite of analytical techniques is employed to characterize this compound and its ammine complexes, providing insights into their composition, structure, and thermal stability.

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of the synthesized compounds. For cis-diammineoxalatopalladium(II), the experimentally determined elemental composition aligns closely with the theoretical values.

| Element | Measured Value (%) | Theoretical Value (%) |

| Carbon (C) | 10.43 | 10.51 |

| Hydrogen (H) | 2.63 | 2.65 |

| Nitrogen (N) | 12.21 | 12.26 |

| Palladium (Pd) | 46.20 | 46.57 |

| Table 1: Elemental analysis data for cis-[Pd(NH₃)₂(C₂O₄)].[2] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the complexes and confirm the coordination of the oxalate and ammine ligands to the palladium center. The spectrum of cis-[Pd(NH₃)₂(C₂O₄)] shows characteristic absorption bands.

-

Instrument: Perkin Elmer 880 spectrometer or equivalent.

-

Sample Preparation: Samples are prepared as KBr pellets.

-

Spectral Range: 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

| 3281, 3187 | N-H stretching vibrations of the ammine ligands |

| 1695-1629 | Asymmetric C=O stretching of the coordinated oxalate |

| 1403-1314 | Symmetric C-O stretching of the coordinated oxalate |

| 1248 | N-H deformation |

| 824 | NH₃ rocking + O-C-O deformation |

| 783 | O-C-O deformation |

| 558 | Pd-N stretching vibration |

| 477 | Pd-O stretching vibration |

| Table 2: FTIR peak assignments for cis-[Pd(NH₃)₂(C₂O₄)].[1] |

The presence of bands corresponding to Pd-N and Pd-O stretching vibrations confirms the coordination of both ammine and oxalate ligands to the palladium atom.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition behavior of the this compound complexes. This is particularly important for their application as catalyst precursors, as the decomposition process leads to the formation of metallic palladium.

-

Instrument: NETZSCH STA 409 PG/PC Jupiter thermo-analysis equipment or equivalent.

-

Atmosphere: Air or Nitrogen.

-

Flow Rate: 40 cm³/min.

-

Heating Rate: 10 K/min.

-

Temperature Range: 25-400 °C.

-

Sample Mass: 24-25 mg.

For cis-[Pd(NH₃)₂(C₂O₄)], thermal decomposition begins at 172 °C in a nitrogen atmosphere and at 180 °C in air.[1] The decomposition products are metallic palladium powder, carbon dioxide, and ammonia gas. The thermal decomposition of the platinum analogue, [Pt(NH₃)₄]C₂O₄, begins at approximately 220 °C and is complete by 270 °C, also yielding the pure metal, CO₂, and NH₃. A similar decomposition pathway is expected for tetraammine palladium(II) oxalate.

| Compound | Atmosphere | Onset of Decomposition (°C) | Final Product |

| cis-[Pd(NH₃)₂(C₂O₄)] | Nitrogen | 172 | Metallic Palladium |

| cis-[Pd(NH₃)₂(C₂O₄)] | Air | 180 | Metallic Palladium |

| [Pt(NH₃)₄]C₂O₄ (analogue) | Inert | ~220 | Metallic Platinum |

| Table 3: Thermal decomposition data for palladium and platinum ammine oxalate complexes.[1][3] |

X-ray Diffraction (XRD)

While detailed single-crystal X-ray diffraction data for simple or ammine palladium oxalates are not readily found in the literature, powder XRD is a critical technique for characterizing the final product after thermal decomposition. For instance, palladium nanoparticles synthesized from a this compound complex show a face-centered cubic (fcc) structure.[4] XRD is also the primary method for confirming the successful deposition of metallic palladium onto a catalyst support.

Applications and Logical Relationships

This compound and its derivatives are primarily valued as precursors for the synthesis of palladium-based materials, especially supported catalysts which have widespread use in organic synthesis and industrial chemical processes.

Tetraammine palladium(II) oxalate is considered an ideal precursor for supported palladium catalysts due to its good water solubility, the relative stability of its solutions, and its ability to decompose cleanly to metallic palladium upon heating.[2] This clean decomposition is highly desirable as it avoids the introduction of contaminants, such as chlorides, into the final catalyst.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound, with a necessary and practical focus on its well-documented ammine complexes. The two-step synthesis of tetraammine palladium(II) oxalate offers a reliable and high-yield route to a high-purity catalyst precursor. The characterization data, particularly from elemental analysis, FTIR, and TGA, provide the necessary tools for researchers to verify the synthesis and understand the properties of these compounds. While a comprehensive crystallographic analysis of these specific this compound complexes remains an area for future research, their utility as precursors for catalytically active palladium nanoparticles and supported catalysts is well-established. The experimental protocols and data presented herein serve as a valuable resource for scientists and professionals in chemistry, materials science, and drug development who are engaged in the synthesis and application of palladium-based materials.

References

chemical properties of palladium (II) oxalate

An In-Depth Technical Guide to the Chemical Properties of Palladium(II) Oxalate (B1200264)

Abstract

Palladium(II) oxalate (PdC₂O₄) is a significant coordination compound characterized by the chelation of a central palladium ion by a bidentate oxalate ligand. This arrangement forms a stable five-membered ring, a phenomenon known as the "chelate effect," which imparts considerable stability to the complex.[1] Its utility is most prominent as a precursor for the synthesis of metallic palladium, palladium-based catalysts, and advanced materials like mixed-metal oxides.[1] This guide provides a comprehensive overview of the chemical properties of palladium(II) oxalate, including its synthesis, molecular structure, thermodynamic stability, thermal decomposition characteristics, and applications, with a focus on providing researchers, scientists, and drug development professionals with detailed technical information.

Physicochemical Properties

Palladium(II) oxalate is a solid compound at room temperature. Its fundamental properties are summarized in the table below. The compound is notable for its thermal lability, decomposing at a relatively low temperature, which is a key attribute for its use as a precursor.

| Property | Value | Reference(s) |

| CAS Number | 57592-57-1 | [2][3][4] |

| Molecular Formula | C₂O₄Pd | [2][3][4] |

| Molecular Weight | 194.44 g/mol | [2][3][4] |

| Appearance | Solid | [5] |

| Melting Point | 144 °C (decomposes) | [2][4] |

| Solubility | Generally exhibits poor solubility in most solvents.[6] However, derivatives like tetraamminepalladium(II) oxalate show good water solubility.[7] |

Synthesis and Molecular Structure

Synthesis Methodologies

The synthesis of palladium(II) oxalate can be achieved through several straightforward routes, typically involving the reaction of a soluble palladium(II) salt with an oxalate source.

Direct Synthesis from Soluble Palladium(II) Salts: The most common laboratory-scale method involves the reaction of tetraaquapalladium(II) ions, [Pd(H₂O)₄]²⁺, with oxalic acid (H₂C₂O₄).[1] The oxalate anion displaces the coordinated water molecules to form the stable palladium(II) oxalate complex.[1]

Synthesis from Palladium(II) Chloride: Another viable pathway uses palladium(II) chloride (PdCl₂) as the starting material. Reacting PdCl₂ with a soluble oxalate salt, such as ammonium (B1175870) oxalate, yields palladium(II) oxalate.[1][7] This method is also the first step in producing more complex ammine derivatives.[7]

Synthesis of Key Derivatives: Tetraamminepalladium(II) Oxalate

Tetraamminepalladium(II) oxalate, --INVALID-LINK--, is a particularly important derivative due to its good water solubility and its ability to decompose cleanly to metallic palladium, making it an ideal precursor for supported catalysts and for use in electroplating.[7] A novel, high-yield synthesis involves a two-step process starting from palladium(II) chloride.[7]

-

Step 1: Palladium(II) chloride reacts with ammonium oxalate to form the intermediate, cis-diammine palladium oxalate.

-

Step 2: The intermediate is then treated with concentrated ammonia (B1221849) water to yield the final tetraamminepalladium(II) oxalate product with high purity (>99.0%) and yield (>95%).[7]

References

- 1. Palladium(II) oxalate | 57592-57-1 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Palladium(2+) ethanedioate | C2O4Pd | CID 15817805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 57592-57-1,this compound | lookchem [lookchem.com]

- 5. Palladium OxalateCAS #: 57592-57-1 [eforu-chemical.com]

- 6. ovid.com [ovid.com]

- 7. CN101362781A - Synthetic method of tetraammine palladium (â ¡) oxalate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Palladium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of palladium oxalate (B1200264) (PdC₂O₄). Due to the limited availability of a single, extensive study on this specific compound, this guide synthesizes information from analogous palladium compounds and metal oxalates to propose a detailed decomposition mechanism. It also outlines the experimental protocols required to investigate and validate this mechanism.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of palladium oxalate is a critical process for applications such as the synthesis of palladium nanoparticles and catalysts.[1] The decomposition pathway is highly dependent on the surrounding atmosphere. Below, we propose mechanisms for both inert and oxidizing conditions, drawing parallels from the thermal behavior of similar compounds like palladium acetate.[2]

Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)

In an inert atmosphere, this compound is expected to decompose directly to metallic palladium. This process is likely to occur in a single, concerted step or via a rapid two-step process involving the sequential loss of carbon monoxide (CO) and carbon dioxide (CO₂).

The overall proposed reaction is:

PdC₂O₄(s) → Pd(s) + 2CO₂(g)

Or, a potential two-step process could be:

-

PdC₂O₄(s) → Pd(s) + CO₂(g) + CO(g)

-

2CO(g) ⇌ C(s) + CO₂(g) (Boudouard reaction, possible at certain temperatures)

The primary gaseous products are expected to be carbon dioxide and potentially carbon monoxide. The solid residue is anticipated to be pure, metallic palladium.[1]

Decomposition in an Oxidizing Atmosphere (e.g., Air, Oxygen)

In the presence of oxygen, the decomposition process becomes more complex. The organic oxalate ligand will undergo oxidation, and the resulting palladium metal can also be oxidized to palladium(II) oxide (PdO), particularly at elevated temperatures.[2]

The proposed reactions are:

-

PdC₂O₄(s) + ½O₂(g) → Pd(s) + 2CO₂(g)

-

Pd(s) + ½O₂(g) → PdO(s) (occurs at higher temperatures)

The final solid product in an oxidizing atmosphere is likely to be palladium(II) oxide or a mixture of palladium and palladium(II) oxide, depending on the final temperature and oxygen concentration.

Proposed Decomposition Pathways of this compound

Caption: Proposed decomposition pathways for this compound under inert and oxidizing atmospheres.

Quantitative Data Summary

While comprehensive experimental data for this compound is scarce, some key values have been reported. The following table summarizes the known data and provides theoretical values based on the proposed decomposition mechanism.

| Parameter | Value | Atmosphere | Comments |

| Decomposition Temperature | 144 °C[3][4] | Not specified | This is cited as a melting point with decomposition. |

| Theoretical Mass Loss (to Pd) | 45.56% | Inert | Based on the conversion of PdC₂O₄ to Pd. |

| Theoretical Mass Loss (to PdO) | 37.28% | Oxidizing | Based on the conversion of PdC₂O₄ to PdO. |

| Activation Energy (Ea) | To be determined | Both | Requires experimental kinetic analysis. |

| Enthalpy of Decomposition (ΔH) | To be determined | Both | Requires DSC analysis. |

Experimental Protocols

To validate the proposed mechanism and determine the quantitative parameters, the following experimental protocols are recommended.

Thermogravimetric Analysis - Mass Spectrometry (TGA-MS)

This protocol is designed to measure the mass loss of this compound as a function of temperature while simultaneously identifying the evolved gaseous products.

Methodology:

-

Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

-

Atmosphere:

-

Inert Run: Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment. Maintain the flow throughout the analysis.

-

Oxidizing Run: Purge the furnace with dry air or a mixture of oxygen and nitrogen at a flow rate of 50-100 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 500 °C at a linear heating rate of 10 °C/min.

-

-

MS Parameters:

-

Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-100.

-

Monitor specific m/z values corresponding to expected gases: m/z 18 (H₂O, if hydrated), m/z 28 (CO), and m/z 44 (CO₂).

-

-

Data Analysis:

-

Plot the mass loss (%) and its derivative (DTG) as a function of temperature.

-

Correlate the mass loss steps with the evolution of specific gases detected by the MS.

-

Calculate the residual mass to identify the solid product (Pd or PdO).

-

Differential Scanning Calorimetry (DSC)

This protocol measures the heat flow associated with the thermal decomposition, identifying whether the process is endothermic or exothermic.

Methodology:

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or platinum crucible and seal it (with a pinhole if gas evolution is expected).

-

Atmosphere: Purge the DSC cell with an inert (nitrogen) or oxidizing (air) gas at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify endothermic (melting, some decompositions) and exothermic (oxidation, some decompositions) peaks.

-

Calculate the enthalpy of transitions (ΔH) by integrating the peak areas.

-

Experimental Workflow for Thermal Analysis

Caption: A typical experimental workflow for investigating the thermal decomposition of this compound.

Conclusion

The thermal decomposition of this compound is a crucial transformation for the synthesis of palladium-based materials. Based on analogies with related compounds, it is proposed that its decomposition in an inert atmosphere yields metallic palladium and gaseous CO₂ and/or CO, starting at approximately 144 °C. In an oxidizing atmosphere, the formation of palladium(II) oxide is also expected. The provided experimental protocols for TGA-MS and DSC offer a robust framework for validating these proposed mechanisms, determining key quantitative parameters, and enabling precise control over the synthesis of desired palladium materials. This knowledge is essential for professionals in materials science and drug development who utilize palladium compounds in their research and applications.

References

The Solubility of Palladium Oxalate: A Technical Guide for Researchers

An In-depth Examination of Palladium Oxalate's Behavior in Common Laboratory Solvents

This technical guide provides a comprehensive overview of the solubility of palladium oxalate (B1200264) (PdC₂O₄), a compound of significant interest in catalysis, materials science, and drug development. Given the limited availability of direct quantitative solubility data in publicly accessible literature, this document synthesizes existing knowledge on this compound's chemical behavior and presents detailed experimental protocols for its solubility determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties.

Introduction to this compound

This compound is a salt formed from the palladium(II) ion (Pd²⁺) and the oxalate anion (C₂O₄²⁻). It serves as a precursor for the synthesis of palladium-based catalysts and nanomaterials. The oxalate ligand can act as a bidentate chelating agent, forming a stable five-membered ring with the palladium ion, which influences its chemical properties, including its solubility. While many simple metal oxalates exhibit low solubility in water, the complex coordination chemistry of palladium can lead to varied behavior in the presence of different solvents and ligands.

Quantitative Solubility Data

A thorough review of scientific literature reveals a notable scarcity of specific quantitative data on the solubility of this compound in common organic solvents. Most available research focuses on its synthesis, thermal decomposition, or its role as a catalyst precursor. However, some qualitative observations can be made. For instance, this compound is generally considered to be sparingly soluble or insoluble in water. The solubility of mixed-ligand palladium(II) oxalate complexes has been noted to be poor in most common solvents, with some exceptions being soluble in dimethyl sulfoxide (B87167) (DMSO)[1].

The following table summarizes the currently available qualitative solubility information for this compound. Researchers are encouraged to use the experimental protocols outlined in this guide to determine quantitative values for their specific applications.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | H₂O | Sparingly Soluble | Data not available |

| Ethanol | C₂H₅OH | Data not available | Data not available |

| Methanol | CH₃OH | Data not available | Data not available |

| Acetone | C₃H₆O | Data not available | Data not available |

| Diethyl Ether | (C₂H₅)₂O | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble (for some complexes)[1] | Data not available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data not available | Data not available |

Factors Influencing Solubility

The solubility of this compound is not solely dependent on the solvent but is also influenced by several other factors:

-

Temperature: The solubility of most solids increases with temperature. However, the extent of this effect needs to be determined experimentally.

-

pH: In aqueous solutions, the pH can significantly impact the speciation of both the palladium ion and the oxalate ligand, thereby affecting solubility. At low pH, the formation of palladium(II) aqua ions and oxalic acid can influence the equilibrium.

-

Presence of Complexing Agents: Ligands that can form stable complexes with palladium(II), such as ammonia, amines, or halides, can increase the solubility of this compound by shifting the dissolution equilibrium. For example, tetraamminepalladium(II) oxalate is reported to have good water solubility[2]. Studies have also shown that oxalate itself can form soluble complexes with palladium at certain concentrations[3][4].

-

Particle Size and Morphology: The physical characteristics of the this compound solid, such as particle size and crystallinity, can affect the rate of dissolution and apparent solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is based on the principle of preparing a saturated solution and then quantifying the dissolved palladium concentration.

4.1. Materials and Equipment

-

This compound (synthesized or commercially procured)

-

Solvent of interest (analytical grade)

-

Constant temperature bath or shaker incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for palladium quantification. Alternatively, UV-Vis spectrophotometry or complexometric titration can be used[5][6][7].

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the physical form of the this compound.

-

-

Sample Collection and Preparation:

-

Allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any suspended microcrystals.

-

Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration suitable for the chosen analytical technique.

-

-

Quantification of Dissolved Palladium:

-

ICP-MS or AAS: Prepare a series of palladium standards of known concentrations. Analyze the standards and the diluted sample to determine the palladium concentration in the saturated solution[8].

-

UV-Vis Spectrophotometry: This method may require the formation of a colored palladium complex with a suitable reagent to allow for spectrophotometric determination[6]. A calibration curve must be generated using palladium standards.

-

Complexometric Titration: The palladium content can be determined by complexometric titration with a standardized solution of a chelating agent like EDTA[5][7].

-

-

Calculation of Solubility:

-

From the determined concentration of palladium in the saturated solution, calculate the mass of this compound dissolved in a given volume or mass of the solvent.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/g of solvent.

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and the factors affecting it, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of factors influencing this compound solubility.

Conclusion

While direct quantitative data on the solubility of this compound in common solvents remains elusive in the current body of scientific literature, this guide provides a framework for its systematic determination. The presented experimental protocol, coupled with an understanding of the key factors influencing solubility, will empower researchers to generate reliable data tailored to their specific needs. The provided visualizations offer a clear and concise summary of the experimental workflow and the interplay of various factors affecting the solubility of this important palladium compound. Further research to populate the quantitative solubility table is highly encouraged to advance the application of this compound in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101362781A - Synthetic method of tetraammine palladium (â ¡) oxalate - Google Patents [patents.google.com]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. asianpubs.org [asianpubs.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. orientjchem.org [orientjchem.org]

Unveiling the Precise Architecture of Palladium Oxalate Complexes: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of palladium oxalate (B1200264) complexes, catering to researchers, scientists, and professionals in the field of drug development. The document delves into the intricate structural details of key palladium oxalate compounds, presenting quantitative data, detailed experimental protocols for their synthesis and crystallization, and visual representations of their molecular geometries and synthetic pathways.

Palladium(II) complexes are of significant interest in various chemical applications, including catalysis and materials science. The oxalate ligand, due to its chelating properties, forms stable complexes with palladium, influencing their reactivity and solid-state architecture. Understanding the precise crystal structure of these complexes is paramount for structure-property relationship studies and the rational design of new materials and therapeutic agents.

Core Structural Features

Palladium(II) in oxalate complexes characteristically adopts a square planar coordination geometry. The oxalate anion acts as a bidentate ligand, coordinating to the palladium center through two oxygen atoms, thereby forming a stable five-membered chelate ring. This fundamental structural motif is a recurring feature in the this compound complexes discussed herein.

Crystallographic Data of Selected this compound Complexes

The following tables summarize the key crystallographic data for three representative this compound complexes, offering a comparative look at their structural parameters.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| Potassium Bis(oxalato)palladate(II) Tetrahydrate | K₂[Pd(C₂O₄)₂]·4H₂O | Monoclinic | C2/c | a = 11.33 Å, b = 11.98 Å, c = 8.58 Å, β = 99.1° |

| Bis(ethylenediamine)palladium(II) Bis(oxalato)palladate(II) | [Pd(en)₂][Pd(C₂O₄)₂] | Monoclinic | P2₁/c | a = 6.959(2) Å, b = 13.506(2) Å, c = 15.339(2) Å, β = 99.94(3)° |

| cis-(Oxalato)bis(pyridoxine)palladium(II) | [Pd(C₂O₄)(C₈H₁₁NO₃)₂] | Monoclinic | P2₁/n | a = 9.458(2) Å, b = 14.024(3) Å, c = 14.987(3) Å, β = 104.58(3)° |

| Compound | Selected Bond Lengths (Å) | Selected Bond Angles (°) |

| Potassium Bis(oxalato)palladate(II) Tetrahydrate | Pd-O: ~2.0 Å | O-Pd-O (within chelate ring): ~82° |

| Bis(ethylenediamine)palladium(II) Bis(oxalato)palladate(II) | - | - |

| cis-(Oxalato)bis(pyridoxine)palladium(II) | Pd-N: 2.015(2), Pd-O (oxalate): 2.010(2) | O-Pd-O (within chelate ring): 83.11, N-Pd-N: 92.97 |

Data for K₂[Pd(C₂O₄)₂]·4H₂O is based on the foundational work of K. Krogmann (1968), and data for [Pd(C₂O₄)(C₈H₁₁NO₃)₂] is from a study by Sukalpa Dey et al. (2003).

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of these this compound complexes are crucial for reproducible research. Below are the protocols as established in the scientific literature.

Synthesis and Crystallization of Potassium Bis(oxalato)palladate(II) Tetrahydrate (K₂[Pd(C₂O₄)₂]·4H₂O)

This procedure is adapted from the pioneering work in the field.

Synthesis:

-

Dissolve palladium(II) chloride (PdCl₂) in a minimal amount of concentrated hydrochloric acid.

-

Neutralize the solution carefully with a potassium carbonate (K₂CO₃) solution.

-

Add a stoichiometric amount of potassium oxalate (K₂C₂O₄) solution to the neutralized palladium solution.

-

The complex will precipitate from the solution.

-

Filter the precipitate, wash with cold water, and then with ethanol.

-

Dry the product in a desiccator over a suitable drying agent.

Crystallization:

-

Dissolve the synthesized K₂[Pd(C₂O₄)₂] in a minimum amount of hot water.

-

Allow the solution to cool slowly to room temperature.

-

Single crystals of K₂[Pd(C₂O₄)₂]·4H₂O will form upon slow evaporation of the solvent.

Synthesis and Crystallization of cis-(Oxalato)bis(pyridoxine)palladium(II) ([Pd(C₂O₄)(C₈H₁₁NO₃)₂])

This protocol is based on the research by Sukalpa Dey and colleagues.[1]

Synthesis:

-

Dissolve K₂[Pd(C₂O₄)₂]·2H₂O (0.2 g, 0.505 mmol) in 35 cm³ of water.[1]

-

Prepare a solution of pyridoxine (B80251) (0.17 g, 1.01 mmol) in 10 cm³ of double-distilled water.[1]

-

Add the pyridoxine solution dropwise to the this compound solution while stirring.

-

Continue stirring the reaction mixture until a precipitate is obtained.

-

Filter the precipitate, wash it carefully, and dry it. Due to the poor solubility of the complex, recrystallization for purification is challenging.[1]

Crystallization:

-

Single crystals suitable for X-ray diffraction can be obtained by the recrystallization of the complex from water.[1]

Single Crystal X-ray Diffraction Analysis of cis-(Oxalato)bis(pyridoxine)palladium(II)

The structural determination was carried out using the following methodology.

Data Collection:

-

A single crystal of the complex was mounted on an Enraf-Nonius CAD4 diffractometer.

-

Graphite-monochromated MoKα radiation (λ = 0.71070 Å) was used.

-

Data were collected at 293 K using the ω-scan method in the 2θ range of 4.5–26.1°.

Structure Solution and Refinement:

-

The unit cell parameters and orientation matrix were determined by a least-squares fit.

-

Intensity data were corrected for Lorentz and polarization effects. No absorption correction was applied.

-

The structure was solved and refined using standard procedures (SHELXS97 and SHELXL97).

Visualizing Molecular Structures and Processes

To further elucidate the structural relationships and experimental workflows, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Thermodynamic Stability of Palladium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of palladium(II) oxalate (B1200264) (PdC₂O₄). Drawing on available data for palladium complexes and analogous metal oxalates, this document outlines the expected thermal behavior, decomposition pathways, and relevant experimental protocols. This information is critical for applications in catalysis, nanoparticle synthesis, and drug delivery systems where palladium-containing compounds are utilized.

Introduction to Palladium Oxalate

Palladium(II) oxalate is a salt of palladium in its +2 oxidation state with the oxalate anion. The oxalate ligand acts as a bidentate chelating agent, forming a stable five-membered ring with the palladium ion. This chelation contributes significantly to the compound's stability compared to palladium complexes with monodentate ligands. The thermal decomposition of this compound is a key characteristic, as it offers a route to forming pure palladium metal or palladium-based materials, making it a valuable precursor in various chemical syntheses.

Thermodynamic Data

Table 1: Thermodynamic Parameters for the Formation of Palladium(II) Oxalato Complexes in Aqueous Solution [1][2]

| Reaction | Equilibrium Constant (log₁₀β) | Enthalpy Change (ΔH°) (kJ/mol) | Entropy Change (ΔS°) (J/K·mol) |

| Pd²⁺ + C₂O₄²⁻ ⇌ [Pd(C₂O₄)] | 9.04 ± 0.06 | -33 ± 3 | -48 ± 11 |

| Pd²⁺ + 2C₂O₄²⁻ ⇌ [Pd(C₂O₄)₂]²⁻ | 13.1 ± 0.3 | - | - |

Note: Data corresponds to 298.15 K (25 °C).

The thermal decomposition of solid this compound is an irreversible process. Based on data for similar noble metal oxalates, such as silver oxalate, the decomposition is expected to be exothermic.

Table 2: Predicted Thermal Decomposition Data for Solid Palladium(II) Oxalate

| Parameter | Predicted Value/Range | Notes |

| Decomposition Onset Temperature | ~140-150 °C | Based on reported melting/decomposition point of 144 °C. |

| Decomposition Products (Inert Atmosphere) | Palladium Metal (Pd), Carbon Dioxide (CO₂) | Analogous to the decomposition of other noble metal oxalates. |

| Theoretical Mass Loss (for PdC₂O₄ → Pd + 2CO₂) | ~45.3% | Calculated based on the molar masses of PdC₂O₄ and Pd. |

Thermal Decomposition Pathway

The thermal decomposition of anhydrous palladium(II) oxalate in an inert atmosphere is predicted to proceed via a single-step process, yielding metallic palladium and carbon dioxide gas.

Reaction:

PdC₂O₄(s) → Pd(s) + 2CO₂(g)

This decomposition pathway is analogous to that of silver oxalate (Ag₂C₂O₄), which also decomposes to the metal and carbon dioxide. The process involves the reduction of Pd(II) to Pd(0) and the oxidation of the oxalate anion.

Below is a conceptual diagram illustrating the thermal decomposition pathway of this compound.

Caption: Predicted thermal decomposition of this compound.

Experimental Protocols

To investigate the thermodynamic stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Synthesis of Palladium(II) Oxalate

A reproducible synthesis of pure palladium(II) oxalate is crucial for accurate thermal analysis. A common method involves the precipitation reaction between a soluble palladium(II) salt and an oxalate salt.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Deionized water

Procedure:

-

Prepare a 0.1 M aqueous solution of palladium(II) chloride. Gentle heating may be required to fully dissolve the salt.

-

Prepare a 0.1 M aqueous solution of potassium oxalate monohydrate.

-

Slowly add the potassium oxalate solution to the palladium(II) chloride solution with constant stirring.

-

A precipitate of palladium(II) oxalate will form.

-

Continue stirring the mixture for 1 hour at room temperature to ensure complete precipitation.

-

Filter the precipitate using vacuum filtration.

-

Wash the collected solid with deionized water to remove any soluble impurities.

-

Dry the palladium(II) oxalate in a vacuum oven at a temperature below its decomposition point (e.g., 60-80 °C) until a constant weight is achieved.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the simultaneous TGA-DSC analysis to determine the decomposition temperature, mass loss, and thermal nature of the decomposition.

Instrumentation:

-

A calibrated simultaneous thermal analyzer (STA) capable of performing TGA and DSC.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried palladium(II) oxalate powder into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a final temperature of at least 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

The following diagram illustrates the general workflow for the thermal analysis of this compound.

References

- 1. Pyrophoric metals + the mechanism of thermal decomposition of magnesium oxalate. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 2. 488. The thermal decomposition of oxalates. Part II. Thermogravimetric analysis of various oxalates in air and in nitrogen - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Palladium (II) Oxalate Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of palladium (II) oxalate (B1200264). It covers the synthesis, structure, thermodynamics, and reactivity of palladium (II) oxalate complexes, with a focus on their potential applications in catalysis and drug development.

Core Concepts in Palladium (II) Oxalate Coordination Chemistry

Palladium (II) is a d⁸ metal ion that typically forms square planar complexes.[1] The oxalate anion (C₂O₄²⁻) is a versatile dicarboxylate ligand that acts as a bidentate chelating agent, binding to the palladium (II) center through two oxygen atoms to form a stable five-membered ring.[1][2] This chelation results in a significant increase in the stability of the complex, a phenomenon known as the chelate effect.[1] The resulting palladium (II) oxalato complexes are considerably more stable than palladium (II) complexes with monodentate oxygen-donor ligands.[3][4]

The coordination environment around the palladium (II) ion in these complexes is typically a distorted square-planar geometry.[1] This has been confirmed by single-crystal X-ray diffraction studies on various palladium (II) oxalate derivatives.[5][6]

Thermodynamic Stability

The formation of palladium (II) oxalate complexes in aqueous solution has been studied in detail, providing valuable thermodynamic data. The complexation occurs in a stepwise manner, with the formation of both mono- and bis-oxalato complexes.

The key equilibria are:

-

Pd²⁺ + ox²⁻ ⇌ [Pd(ox)]

-

[Pd(ox)] + ox²⁻ ⇌ [Pd(ox)₂]²⁻

Spectrophotometric titrations have been used to determine the thermodynamic stability constants for these complexes.[3][4]

Table 1: Thermodynamic Data for the Formation of Palladium (II) Oxalate Complexes [1][3][4][7]

| Thermodynamic Parameter | Value | Conditions |

| log₁₀β⁰₁ for Pd²⁺ + ox²⁻ ⇌ [Pd(ox)] | 9.04 ± 0.06 | 298.2 K, Zero Ionic Strength |

| log₁₀β⁰₂ for Pd²⁺ + 2ox²⁻ ⇌ [Pd(ox)₂]²⁻ | 13.1 ± 0.3 | 298.2 K, Zero Ionic Strength |

| log₁₀K₁,H for [Pd(H₂O)₄]²⁺ + H₂ox ⇌ [Pd(H₂O)₂(ox)] + 2H₃O⁺ | 3.38 ± 0.08 | 298.2 K, 1.00 mol·dm⁻³ HClO₄ |

| ΔH⁰₁ (Enthalpy Change) | -33 ± 3 kJ·mol⁻¹ | 298.2 K, 1.00 mol·dm⁻³ HClO₄ |

| ΔS⁰₁ (Entropy Change) | -48 ± 11 J·K⁻¹·mol⁻¹ | 298.2 K, 1.00 mol·dm⁻³ HClO₄ |

Synthesis of Palladium (II) Oxalate Complexes

A variety of palladium (II) oxalate complexes have been synthesized, including the simple binary complex, mixed-ligand complexes, and salts of complex anions.

General Synthesis Workflow

The synthesis of palladium (II) oxalate complexes typically involves the reaction of a palladium (II) precursor with an oxalate source in a suitable solvent. The specific conditions can be tailored to yield the desired product.

Caption: General workflow for the synthesis of palladium (II) oxalate complexes.

Experimental Protocols

Protocol 1: Synthesis of [Pd(oxalate)(pyridoxine)₂] [6]

-

Dissolve K₂[Pd(ox)₂]·2H₂O (0.2 g, 0.505 mmol) in 35 cm³ of deionized water.

-

To this solution, add pyridoxine (B80251) (0.17 g, 1.01 mmol) dissolved in 10 cm³ of double-distilled water dropwise.

-

Stir the reaction mixture until a precipitate is obtained.

-

Collect the precipitate by filtration, wash carefully, and dry.

Protocol 2: Synthesis of cis-Diamminepalladium (II) Oxalate (Pd(NH₃)₂(C₂O₄)) [8]

-

Weigh 3.2 g (22.5 mmol) of (NH₄)₂C₂O₄·H₂O and dissolve it in 100 mL of water.

-

Heat the solution to 50-60 °C with stirring.

-

Add 2.0 g (11.3 mmol) of solid PdCl₂ in batches. The PdCl₂ will dissolve quickly, and a pale yellow precipitate will form.

-

Continue the reaction for 1 hour.

-

Cool the mixture to room temperature and collect the precipitate by filtration.

-

Wash the product with a small amount of water and dry it in a vacuum at 65 °C for 4 hours.

Protocol 3: Synthesis of Mixed Ligand Palladium (II) Oxalate Complexes with Formamidine (B1211174) Ligands [9]

-

Prepare a solution of K₂[Pd(ox)₂]·2H₂O by dissolving K₂C₂O₄·H₂O and PdCl₂ in a 2:1 molar ratio in water at 25 °C.

-

Dissolve the respective formamidine ligand (L¹, L², L³, or L⁴) in 10 mL of ethanol.

-

Add the ethanolic solution of the formamidine ligand dropwise to the aqueous solution of K₂[Pd(ox)₂]·2H₂O with continuous stirring.

-

A colored precipitate will form immediately.

-

Continue stirring the mixture for 2 hours.

-

Filter the precipitate, wash it with distilled water, and dry it in a vacuum desiccator.

Structural Characterization

The structures of palladium (II) oxalate complexes are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Table 2: Selected Bond Lengths and Angles for [Pd(oxalate)(pyridoxine)₂] [5][6]

| Bond | Length (Å) | Angle | Degree (°) |

| Pd—N | 2.015 (2) | O—Pd—O (in chelate ring) | 83.11 |

| Pd—O | 2.010 (2) | N—Pd—N | 92.97 |

The O—Pd—O bond angle within the oxalate chelate ring is consistently found to be acute, which is characteristic of five-membered chelate rings.[6]

Reactivity and Applications

Palladium (II) oxalate complexes exhibit a range of reactivities that make them valuable in various applications, particularly as precursors for catalytic materials.

Thermal Decomposition

The thermal decomposition of palladium (II) oxalate and its derivatives is a key reaction, often leading to the formation of metallic palladium or palladium oxides.[1][10] This property makes them excellent precursors for the synthesis of supported palladium catalysts.[8] For instance, tetraamminepalladium (II) oxalate is considered an ideal precursor due to its good water solubility and direct decomposition to metallic palladium upon heating.[1][8]

Caption: Thermal decomposition of a palladium (II) oxalate complex to yield metallic palladium.

Catalysis

Palladium (II) oxalate complexes serve as precursors to catalytically active species.[1] The controlled decomposition of these complexes allows for the generation of highly dispersed palladium nanoparticles, which are effective catalysts for a range of organic transformations, including hydrogenation, dehydrogenation, and carbon-carbon cross-coupling reactions.[1] Additionally, cerium-supported palladium oxide, which can be derived from palladium (II) oxalate precursors, has shown high efficiency in the catalytic ozonation of oxalate.[11]

Potential in Drug Development

There is growing interest in the potential of palladium (II) complexes as anticancer agents, drawing parallels to the successful platinum-based drugs like cisplatin.[3][12] The similar coordination chemistry of Pd(II) and Pt(II) suggests that palladium complexes could also interact with DNA, a key mechanism of action for many anticancer drugs.[12][13] Mixed ligand palladium (II) oxalate complexes with biologically relevant ligands are being synthesized and evaluated for their cytotoxic activity.[1][9] While research is ongoing, some palladium (II) complexes have shown significant cytotoxicity against tumor cells.[14] The faster ligand exchange rates of Pd(II) complexes compared to their Pt(II) analogs could offer different reactivity profiles and potentially overcome some of the resistance mechanisms associated with platinum-based therapies.[13]

Caption: A logical pathway for the development of palladium (II) oxalate-based anticancer drugs.

Conclusion

The coordination chemistry of palladium (II) oxalate is a rich and evolving field. The fundamental principles of its synthesis, structure, and thermodynamics are well-established, providing a solid foundation for further exploration. The utility of these complexes as precursors for catalytic materials is a significant area of application. Furthermore, the emerging potential of palladium (II) oxalate derivatives in drug development presents an exciting frontier for future research, with the prospect of developing novel therapeutic agents. This guide provides a technical foundation for researchers and professionals working in these areas to build upon.

References

- 1. Palladium(II) oxalate | 57592-57-1 | Benchchem [benchchem.com]

- 2. Transition metal oxalate complex - Wikipedia [en.wikipedia.org]

- 3. Thermodynamics for complex formation between palladium(ii) and oxalate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. ovid.com [ovid.com]

- 7. is.muni.cz [is.muni.cz]

- 8. CN101362781A - Synthetic method of tetraammine palladium (â ¡) oxalate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. Catalytic ozonation of oxalate with a cerium supported palladium oxide: an efficient degradation not relying on hydroxyl radical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs [frontiersin.org]

- 13. bendola.com [bendola.com]

- 14. Oxali-palladium nanoparticle synthesis, characterization, protein binding, and apoptosis induction in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Palladium Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize palladium oxalate (B1200264) and its derivatives. The information contained herein is intended to assist researchers in understanding the structural and electronic properties of these compounds, which are of growing interest in catalysis and drug development, particularly in the synthesis of potential anti-cancer agents.

Introduction to Palladium Oxalate

Palladium(II) oxalate (PdC₂O₄) is a coordination complex in which a central palladium atom in the +2 oxidation state is chelated by a bidentate oxalate ligand. The oxalate anion (C₂O₄²⁻) coordinates to the palladium ion through two oxygen atoms, forming a stable five-membered ring. This structure is typically square planar, a common geometry for d⁸ metal complexes like Pd(II). The characterization of this compound and its derivatives is crucial for understanding their reactivity, stability, and potential applications. Spectroscopic methods are the primary tools for elucidating the coordination environment, electronic structure, and vibrational modes of these compounds.

Synthesis of Palladium Complexes

A common precursor for various palladium-oxalate-containing materials is tetraamminepalladium(II) oxalate, --INVALID-LINK--. A typical synthesis involves a two-step reaction starting from palladium(II) chloride.[1]

Diagram 1: Synthesis of Tetraamminepalladium(II) Oxalate.

Spectroscopic Characterization Techniques

The following sections detail the application of various spectroscopic techniques for the analysis of this compound complexes.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for probing the coordination of the oxalate ligand to the palladium center. The number and position of the vibrational bands of the oxalate ligand are sensitive to its symmetry and coordination mode.

Key Vibrational Modes of the Oxalate Ligand:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| νₐₛ(C=O) | 1600 - 1700 | Asymmetric stretching of the carbonyl groups |

| νₛ(C=O) | 1300 - 1450 | Symmetric stretching of the carbonyl groups |

| ν(C-C) + δ(O-C=O) | ~900 | Combination of C-C stretching and O-C=O bending |

| δ(O-C=O) + ν(Pd-O) | ~800 | O-C=O bending coupled with Pd-O stretching |

| ν(Pd-O) | 400 - 600 | Palladium-oxygen stretching |

| ν(Pd-N) (in ammine complexes) | ~477 | Palladium-nitrogen stretching |

Note: The exact positions of these bands can vary depending on the specific complex and its solid-state structure.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the this compound sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~200 mg). The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic vibrational modes of the oxalate ligand and any other ligands present in the complex.

Experimental Protocol for Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is placed under the microscope objective of a Raman spectrometer. The spectrum is excited using a laser of a specific wavelength (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed.

-

Data Analysis: The Raman spectrum provides complementary information to the IR spectrum. The selection rules for Raman and IR spectroscopy are different, and a comparison of both can provide insights into the symmetry of the molecule.[2]

Diagram 2: Workflow for Vibrational Spectroscopy Analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the palladium complex. For square planar Pd(II) complexes, d-d transitions are typically observed in the visible region, while charge-transfer bands appear in the UV region.

Typical Electronic Transitions for Square Planar Pd(II) Complexes:

| Transition Type | Wavelength Range (nm) | Description |

| d-d transitions | 350 - 500 | Transitions between the d-orbitals of the palladium ion.[3] They are typically weak. |

| Ligand-to-Metal Charge Transfer (LMCT) | 250 - 350 | Excitation of an electron from an orbital predominantly on the oxalate ligand to a d-orbital of the palladium ion. These are generally intense. |

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: A solution of the this compound complex is prepared in a suitable solvent (e.g., water, DMSO) of a known concentration. The solvent should be transparent in the wavelength range of interest.

-

Data Acquisition: The solution is placed in a cuvette (typically 1 cm path length) in a UV-Vis spectrophotometer. The absorbance is measured over a range of wavelengths (e.g., 200-800 nm). A spectrum of the pure solvent is used as a baseline.

-

Data Analysis: The absorption maxima (λₘₐₓ) and molar absorptivity (ε) for each transition are determined. This information can be used to confirm the square planar geometry and study the electronic properties of the complex.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation state of the elements in a sample.

Expected Binding Energies for this compound:

| Element | Orbital | Binding Energy (eV) | Information Provided |

| Pd | 3d₅/₂ | ~337 - 338 | Confirms the +2 oxidation state of palladium.[4][5] |

| O | 1s | ~531 - 533 | Can distinguish between C=O and C-O environments.[6] |

| C | 1s | ~288 - 289 | Characteristic of the carboxylate carbon in the oxalate.[6] |

Experimental Protocol for XPS:

-

Sample Preparation: A small amount of the solid sample is mounted on a sample holder using double-sided adhesive tape. The sample should be a fine powder to ensure a uniform surface.

-

Data Acquisition: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. The surface is irradiated with monochromatic X-rays (e.g., Al Kα). The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Data Analysis: The binding energies of the core-level electrons are determined from the spectrum. These values are compared with literature data for standard compounds to determine the oxidation states of the elements. High-resolution spectra of individual elements can be curve-fitted to identify different chemical environments.

Diagram 3: Logical Flow of XPS Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure of this compound complexes in solution. ¹³C NMR is particularly useful for probing the oxalate ligand.

Expected Chemical Shifts for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Information Provided |

| ¹³C | ~160 - 165 | The chemical shift of the carboxylate carbon in the oxalate ligand.[7][8] Coordination to palladium can influence this value. |

| ¹H | (if applicable) | For complexes with other ligands containing protons, such as ammine ligands (e.g., ~3.42 ppm for --INVALID-LINK--).[9] |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A sufficient amount of the this compound complex is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). A reference standard like tetramethylsilane (B1202638) (TMS) may be added.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The ¹³C NMR spectrum is acquired using appropriate parameters (e.g., pulse sequence, relaxation delay).

-

Data Analysis: The chemical shifts of the carbon atoms are determined from the spectrum. The number of signals and their multiplicities provide information about the symmetry and structure of the complex in solution.

Application in Drug Development

Palladium complexes have gained attention as potential anticancer agents, often considered as alternatives to platinum-based drugs due to potentially lower toxicity.[10] The oxalate ligand in these complexes can play a significant role in their stability and biological activity. Spectroscopic analysis is indispensable in the development of these potential drugs for:

-

Quality Control: Ensuring the purity and identity of the synthesized compounds.

-

Stability Studies: Monitoring the integrity of the complex under physiological conditions.

-

Mechanism of Action Studies: Investigating the interaction of the palladium complex with biological macromolecules like DNA and proteins.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a wealth of information about their structure, bonding, and electronic properties. A multi-technique approach, combining vibrational, electronic, and nuclear magnetic resonance spectroscopies, is essential for a thorough characterization. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

References

- 1. pleiades.online [pleiades.online]

- 2. troglerlab.ucsd.edu [troglerlab.ucsd.edu]

- 3. sites.itservices.cas.unt.edu [sites.itservices.cas.unt.edu]

- 4. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Palladium [xpsfitting.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. CN101362781A - Synthetic method of tetraammine palladium (â ¡) oxalate - Google Patents [patents.google.com]

- 10. High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals - PMC [pmc.ncbi.nlm.nih.gov]

The Chelate Effect in Palladium Oxalate: A Thermodynamic and Experimental Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The chelate effect is a fundamental concept in coordination chemistry that describes the enhanced stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands. This whitepaper provides a detailed examination of the chelate effect as manifested in palladium(II) oxalate (B1200264). Through a comprehensive review of thermodynamic data, we quantitatively demonstrate the superior stability of the bidentate palladium oxalate complex over its monodentate acetate (B1210297) counterpart. This guide also furnishes detailed experimental protocols for the synthesis of a this compound complex and the spectrophotometric determination of its stability constant, enabling researchers to practically investigate this phenomenon. Visualizations of the thermodynamic cycle and experimental workflows are provided to facilitate a deeper understanding of the core principles and procedures.

Introduction: The Significance of the Chelate Effect

The stability of metal complexes is a critical factor in numerous applications, ranging from catalysis to medicinal chemistry.[1] The chelate effect, a term first coined by Morgan and Drew in 1920, refers to the observation that complexes formed by ligands that bind to a central metal ion through two or more donor atoms (chelating ligands) are thermodynamically more stable than complexes with a similar number of bonds from separate, monodentate ligands.[2][3] This enhanced stability is primarily attributed to a favorable entropy change upon chelation.[4][5]

Palladium complexes are of particular interest due to their extensive use as catalysts in organic synthesis and their potential as therapeutic agents, drawing analogies to platinum-based anticancer drugs.[6][7][8] The oxalate anion (ox²⁻, C₂O₄²⁻) serves as a classic bidentate chelating ligand, forming a stable five-membered ring with the palladium(II) ion.[9] Understanding the thermodynamic driving forces behind the stability of this compound is crucial for the rational design of new catalysts and therapeutic agents with tailored properties.

This technical guide will delve into the core principles of the chelate effect with a specific focus on this compound. We will present and analyze quantitative thermodynamic data, provide detailed experimental methodologies for the synthesis and characterization of this compound complexes, and offer visual aids to clarify complex concepts and procedures.

Thermodynamic Underpinnings of the Chelate Effect in this compound

The chelate effect can be quantitatively assessed by comparing the stability constants of a chelated complex with that of a non-chelated analogue. For this purpose, we will compare the formation of the palladium(II) oxalate complex with the formation of the palladium(II) acetate complex, where acetate (CH₃COO⁻) acts as a monodentate ligand.

The formation of these complexes in aqueous solution can be represented by the following equilibria:

Palladium Acetate (Monodentate): Pd²⁺ + CH₃COO⁻ ⇌ [Pd(CH₃COO)]⁺, with stepwise stability constant K₁ [Pd(CH₃COO)]⁺ + CH₃COO⁻ ⇌ [Pd(CH₃COO)₂], with stepwise stability constant K₂

This compound (Bidentate): Pd²⁺ + C₂O₄²⁻ ⇌ [Pd(C₂O₄)], with overall stability constant β₁ [Pd(C₂O₄)] + C₂O₄²⁻ ⇌ [Pd(C₂O₄)₂]²⁻, with overall stability constant β₂

The overall stability constants (β) are the products of the stepwise stability constants. A direct comparison of the logarithmic values of these constants reveals the magnitude of the chelate effect.

Quantitative Data Presentation

The thermodynamic data for the formation of palladium(II) oxalate and palladium(II) acetate complexes are summarized in the tables below.

Table 1: Stability Constants of Palladium(II) Oxalate and Acetate Complexes [10]

| Complex | Ligand Type | log₁₀β₁ | log₁₀β₂ |

| [Pd(C₂O₄)₂]²⁻ | Bidentate (Chelating) | 9.04 ± 0.06 | 13.1 ± 0.3 |

| [Pd(CH₃COO)₂] | Monodentate | 4.34 | 9.30 |

Data presented for zero ionic strength at 298.2 K.

The significantly larger stability constants for the this compound complexes compared to the palladium acetate complexes provide clear quantitative evidence for the chelate effect.

Table 2: Thermodynamic Parameters for the Formation of [Pd(H₂O)₂(ox)] [10][11]

| Parameter | Value | Conditions |

| log₁₀K₁ | 9.04 ± 0.06 | 298.2 K, Zero Ionic Strength |

| ΔH° | -33 ± 3 kJ·mol⁻¹ | 298.2 K, 1.00 mol·dm⁻³ HClO₄ |

| ΔS° | -48 ± 11 J·K⁻¹·mol⁻¹ | 298.2 K, 1.00 mol·dm⁻³ HClO₄ |

| ΔG° | -51.6 kJ·mol⁻¹ (calculated) | 298.2 K, Zero Ionic Strength |

The formation of the this compound complex is an enthalpically driven process, as indicated by the negative enthalpy change. The entropy change is slightly unfavorable; however, the large negative enthalpy change dominates, leading to a large negative Gibbs free energy change and thus a very stable complex.

Visualizing the Thermodynamic Cycle

The thermodynamic basis of the chelate effect can be visualized through a thermodynamic cycle, which illustrates the enthalpic and entropic contributions.

Caption: Thermodynamic comparison of chelated vs. non-chelated palladium complex formation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound complex and the spectrophotometric determination of its stability constant.

Synthesis of Potassium Bis(oxalato)palladate(II) (K₂[Pd(ox)₂])

This protocol is adapted from procedures for similar bis(oxalato) metal complexes.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Preparation of Potassium Tetrachloropalladate(II) (K₂[PdCl₄]) solution: Dissolve a precisely weighed amount of PdCl₂ in a minimal amount of warm distilled water containing a stoichiometric amount of KCl (2 moles of KCl per mole of PdCl₂) to form a solution of K₂[PdCl₄].

-

Preparation of Potassium Oxalate Solution: In a separate beaker, dissolve a stoichiometric excess of potassium oxalate monohydrate (e.g., 4 moles per mole of PdCl₂) in warm distilled water.

-

Reaction: Slowly add the warm K₂[PdCl₄] solution to the stirred, warm potassium oxalate solution. A color change and the formation of a precipitate should be observed.

-

Crystallization: Continue stirring the mixture while allowing it to cool slowly to room temperature, and then cool further in an ice bath to promote complete crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with small portions of cold distilled water, followed by a wash with cold ethanol to facilitate drying.

-

Drying: Dry the product in a desiccator over a suitable drying agent.

Caption: Workflow for the synthesis of potassium bis(oxalato)palladate(II).

Spectrophotometric Determination of Stability Constant

The stability constant of the this compound complex can be determined using UV-Vis spectrophotometry, employing methods such as the mole-ratio method or Job's method of continuous variation.[11][12][13]

Instrumentation and Reagents:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Stock solution of a palladium(II) salt (e.g., PdCl₂) of known concentration in a suitable acidic medium (e.g., HClO₄) to prevent hydrolysis.

-

Stock solution of sodium or potassium oxalate of known concentration.

-

Appropriate buffer solution to maintain a constant pH.

Procedure (Mole-Ratio Method):

-

Preparation of Solutions: Prepare a series of solutions in volumetric flasks. In each flask, place a constant volume of the palladium(II) stock solution. To each flask, add a varying volume of the oxalate stock solution to achieve a range of ligand-to-metal molar ratios (e.g., from 0:1 to 4:1).

-

Dilution: Dilute each solution to the mark with the buffer solution and mix thoroughly.

-

Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λ_max) for the this compound complex by scanning a solution with an excess of the ligand.

-

Data Collection: Measure the absorbance of each prepared solution at the determined λ_max against a reagent blank (containing all components except palladium).

-

Data Analysis: Plot the absorbance as a function of the molar ratio of oxalate to palladium. The plot will typically show two linear portions that intersect. The stoichiometry of the complex can be determined from the molar ratio at the intersection point. The stability constant can be calculated from the absorbance data in the curved region of the plot.

Caption: Experimental workflow for determining the stability constant via the mole-ratio method.

Conclusion

The chelate effect provides a significant thermodynamic advantage to the formation of this compound complexes, rendering them substantially more stable than analogous complexes with monodentate ligands like acetate. This enhanced stability, driven primarily by a favorable enthalpy change, is a critical consideration in the design and application of palladium-based systems in catalysis and medicine. The experimental protocols detailed in this whitepaper offer a practical framework for researchers to synthesize and quantitatively evaluate the stability of such chelated complexes, fostering a deeper, hands-on understanding of this fundamental principle of coordination chemistry. The provided visualizations of the thermodynamic cycle and experimental workflows serve to further elucidate the theoretical and practical aspects of the chelate effect in this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. asdlib.org [asdlib.org]

- 3. mt.com [mt.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Method of continuous variations: applications of job plots to the study of molecular associations in organometallic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 11. tandfonline.com [tandfonline.com]

- 12. asdlib.org [asdlib.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Unveiling Palladium Oxalate: A Technical Guide to its Discovery, History, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium oxalate (B1200264) (PdC₂O₄) is a salt of palladium(II) and oxalic acid that has garnered interest as a precursor in the synthesis of palladium-based catalysts and materials. This technical guide provides a comprehensive overview of the discovery and history of palladium oxalate, its physicochemical properties, detailed experimental protocols for its synthesis, and an analysis of its thermal decomposition. The information is presented to serve as a valuable resource for researchers and professionals in chemistry and materials science.

Introduction

Palladium, a lustrous silvery-white metal, was discovered in 1802 by William Hyde Wollaston.[1] In the years following its discovery, chemists began to explore its reactivity and the formation of its various salts. Among these, this compound emerged as a compound of interest due to its role as a precursor for producing finely divided palladium metal upon decomposition. This guide delves into the historical context of its discovery and provides a detailed technical overview of its synthesis and properties.

Discovery and History

While a definitive first synthesis of pure palladium(II) oxalate is not prominently documented in readily accessible 19th-century literature, its study is rooted in the early investigations of palladium salts. The comprehensive nature of "Gmelin's Handbuch der anorganischen Chemie" suggests that detailed historical information regarding its initial preparation and characterization is likely contained within its volume on palladium compounds ("System-Nummer 65: Palladium, Lieferung 2: Die Verbindungen des Palladiums").[2][3] The early syntheses of metallic oxalates often involved the straightforward reaction of a soluble metal salt with oxalic acid or a soluble oxalate salt, a method that remains the foundation for its preparation today.[4]

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula PdC₂O₄.[5] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Palladium(II) Oxalate

| Property | Value | Reference |

| Molecular Formula | C₂O₄Pd | [5] |

| Molecular Weight | 194.44 g/mol | [5] |

| Appearance | Solid | - |

| Melting Point | Decomposes | [6] |

Note: Further detailed crystallographic and thermodynamic data for the simple salt are not widely available in modern literature, with much of the focus being on its more complex derivatives.

Experimental Protocols

The synthesis of palladium(II) oxalate can be achieved through the reaction of a soluble palladium(II) salt with oxalic acid or a soluble oxalate salt. The following is a generalized experimental protocol based on established chemical principles for the precipitation of metal oxalates.

4.1. Synthesis of Palladium(II) Oxalate from Palladium(II) Chloride

Objective: To synthesize palladium(II) oxalate via a precipitation reaction.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Oxalic acid (H₂C₂O₄) or Sodium Oxalate (Na₂C₂O₄)

-

Deionized water

-

Hydrochloric acid (HCl, optional, to aid dissolution of PdCl₂)

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Preparation of Palladium(II) Chloride Solution: Dissolve a known quantity of palladium(II) chloride in a minimal amount of deionized water. A few drops of hydrochloric acid may be added to facilitate the dissolution of PdCl₂ to form tetrachloropalladate(II) ions, [PdCl₄]²⁻.

-

Preparation of Oxalate Solution: In a separate beaker, prepare a stoichiometric equivalent aqueous solution of oxalic acid or sodium oxalate.

-

Precipitation: Slowly add the oxalate solution to the palladium(II) chloride solution while stirring continuously. A precipitate of palladium(II) oxalate will form.

-

Digestion: Gently heat the mixture with stirring for a short period (e.g., 30 minutes) to encourage the formation of larger, more easily filterable crystals.

-

Isolation: Allow the precipitate to cool and settle. Isolate the solid palladium(II) oxalate by vacuum filtration.

-

Washing: Wash the precipitate with deionized water to remove any soluble impurities, followed by a final wash with a small amount of a volatile organic solvent (e.g., acetone) to aid in drying.

-

Drying: Dry the purified palladium(II) oxalate in a drying oven at a low temperature (e.g., 60-80 °C) to a constant weight.

Thermal Decomposition

Palladium(II) oxalate undergoes thermal decomposition to yield metallic palladium. The decomposition pathway is crucial for its application as a precursor for catalysts. While detailed mechanistic studies on the thermal decomposition of simple this compound are not extensively reported in recent literature, the general behavior of metal oxalates suggests a decomposition process that releases carbon dioxide.[1][7][8]

The overall decomposition reaction is: